1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde

PROTAC design Cereblon ligand Regiochemistry

1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde (CAS 2740654-22-0) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand. It belongs to the thalidomide-derived class of immunomodulatory imide drug (IMiD) analogs, characterized by a phthalimide core conjugated to a glutarimide ring.

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
Cat. No. B13931923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCC(CC4)C=O
InChIInChI=1S/C19H19N3O5/c23-10-11-6-8-21(9-7-11)13-3-1-2-12-16(13)19(27)22(18(12)26)14-4-5-15(24)20-17(14)25/h1-3,10-11,14H,4-9H2,(H,20,24,25)
InChIKeyAIMKHMPTWRYWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde: A Regiochemically Defined Cereblon Ligand Aldehyde Building Block for PROTAC Procurement


1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde (CAS 2740654-22-0) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand [1]. It belongs to the thalidomide-derived class of immunomodulatory imide drug (IMiD) analogs, characterized by a phthalimide core conjugated to a glutarimide ring. This compound differentiates itself via a piperidine substituent at the 4-position of the isoindoline-1,3-dione, terminating in a reactive aldehyde group . This design enables it to serve as a versatile precursor for creating proteolysis-targeting chimeras (PROTACs) and molecular glue degraders through reductive amination or other aldehyde-specific bioconjugation chemistries, offering a regiochemically specific exit vector for linker attachment that is distinct from the more common 5-position or ether-linked analogs [1].

Workflow: PROTAC and molecular glue degrader synthesis
Selection: Regiochemically defined 4-position aldehyde building block
Use Context: Single-step reductive amination for linker conjugation

Why a Generic Thalidomide Analog Cannot Substitute for 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde in Degrader Synthesis


Substituting this compound with unfunctionalized thalidomide, its 5-substituted isomer, or simple 4-hydroxy/pomalidomide analogs compromises critical chemical and biological parameters for degrader development. Thalidomide and its simple derivatives lack a suitable functional handle for direct, chemoselective linker attachment without prior derivatization, adding synthetic steps and complexity . The 4-position substitution displayed by this compound is essential for specific chemical biology applications; it provides a distinct exit vector from the cereblon-binding phthalimide ring that can profoundly influence the ternary complex formation with the E3 ligase, target protein, and PROTAC molecule, a parameter that directly impacts degradation efficiency and target selectivity [1]. The piperidine-carbaldehyde motif uniquely combines a rigid, stabilizing piperidine spacer with a highly versatile aldehyde functional group, enabling single-step reductive amination conjugation that is not possible with hydroxyl or amine-bearing analogs.

Lack of functional handle

Unfunctionalized thalidomide or 5-substituted isomers do not provide a direct, chemoselective aldehyde group, requiring additional derivatization steps.

Exit vector mismatch

The 4-position substitution offers a distinct spatial orientation compared to common 5-substituted analogs, which may shift ternary complex formation and degradation efficiency.

Spacer and reactivity profile

Hydroxy or amine-terminated analogs (e.g., pomalidomide) cannot directly participate in mild reductive amination, limiting synthetic route flexibility.

Quantitative Differentiation Guide: 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde vs. In-Class Comparators


Regiochemically Defined Linker Exit Vector: 4-Position Substitution Enables Favorable Ternary Complex Geometry

The substitution position on the phthalimide ring is a critical determinant of PROTAC efficacy. This compound provides a linker attachment at the 4-position of the isoindoline-1,3-dione ring. In contrast, many commercial building blocks, such as the common 5-substituted piperidine isomer (CAS 2241315-66-0), present a different spatial orientation. A review of thalidomide analog design confirms that functionalizing the C4, C5, C6, or C7 positions creates distinct molecular geometries that alter which surface of the ligase is presented to the target protein [1]. While specific comparative DC50 values for PROTACs built with this exact 4-substituted aldehyde precursor versus the 5-substituted isomer are not available in the public domain, the structural rationale is a well-established principle in targeted protein degradation for optimizing the formation of a stable ternary complex.

Regiochemistry: 4- vs 5-position
Class-level inference
4-piperidine-carbaldehyde vs isomeric 5-substituted piperidine (CAS 2241315-66-0)
Linker exit vector may influence ternary complex geometry.
No direct DC50 comparison; structural rationale from IMiD design reviews.
PROTAC design Cereblon ligand Regiochemistry Ternary complex

Unique Aldehyde Handle for Single-Step Reductive Amination Conjugation

The compound possesses a free aldehyde group, a functionality not present in the more common alcohol or amine-terminated thalidomide analogs like pomalidomide (4-amino) or thalidomide-4-ol . The 4-hydroxy analog requires activation with a suitable leaving group or coupling reagent for etherification, while this aldehyde can directly conjugate with amine-bearing linkers or payloads via a mild, single-step reductive amination . This chemoselectivity is particularly valuable when working with payloads that also contain nucleophilic groups, offering an orthogonal reactive handle.

Aldehyde vs hydroxy/amino handle
Class-level inference
Free aldehyde enables single-step reductive amination; hydroxy/amino analogs require activation.
Supports efficient, orthogonal conjugation workflows.
Comparative kinetic data not available.
Bioconjugation Reductive amination PROTAC linker chemistry

Piperidine Spacer Enhances Solubility and Rigidity Profile Over Flexible Alkyl Linkers

Incorporation of the piperidine ring as a direct substituent on the phthalimide core introduces a rigid, aliphatic spacer with a basic nitrogen. PubChem computed properties indicate a molecular weight of 369.4 g/mol, an XLogP3 of 0.4, and 6 hydrogen bond acceptors [1]. This profile differs significantly from commonly used flexible alkyl-linked aldehyde building blocks. While a direct, published head-to-head comparison of solubility or cellular permeability between this compound and a simple alkyl-aldehyde analog is not available, the semi-rigid piperidine is known to provide a favorable balance between solubility and conformational restriction, a key parameter in designing PROTACs with good cell permeability [2].

Piperidine spacer profile
Computed prediction
MW 369.4 g/mol; XLogP3 0.4; HBA 6; rigid spacer vs flexible alkyl linker.
May support favorable solubility and conformational restriction.
No head-to-head permeability study; inferred from PROTAC design principles.
Physicochemical properties Drug likeness PROTAC linker design

Precedented Use in Advanced PROTAC Degrader Molecules (BSJ-03-204 Class)

The core structure of this compound, featuring a 4-substituted piperidine on the phthalimide ring of a cereblon ligand, is a key pharmacophore in highly optimized PROTAC degraders such as BSJ-03-204 [1]. BSJ-03-204, a potent and selective CDK4/6 dual degrader, utilizes an ether-linked version of this scaffold. The aldehyde variant represents the unconjugated precursor, ready for direct attachment to novel linkers. BSJ-03-204 achieves IC50 values of 26.9 nM and 10.4 nM for CDK4/D1 and CDK6/D1, respectively, demonstrating the biological viability of this scaffold when elaborated [1]. While the aldehyde group is not present in the final degrader, its role as a key synthetic intermediate is fundamental to constructing such compounds.

Scaffold proof-of-concept
Supporting evidence
BSJ-03-204 (related ether-linked scaffold): CDK4/D1 IC50 26.9 nM, CDK6/D1 IC50 10.4 nM
Demonstrates biological viability of the 4-piperidine-phthalimide scaffold.
Aldehyde precursor value lies in enabling synthesis of analogous degraders.
CDK4/6 degradation PROTAC Cereblon ligand

High Chemical Purity for Reproducible Conjugation and Biological Assays

The compound is supplied at a certified purity of 95% as a white to off-white solid . This is a critical specification for performing quantitative bioconjugation chemistry, where impurities can lead to side reactions, reduced yields, and irreproducible biological data. While many custom-synthesized building blocks are sold at 90% or lower purity, the 95% threshold represents a standard that reduces the need for immediate re-purification before use in sensitive PROTAC synthesis . Other vendors for less differentiated isomers may not guarantee this level of purity.

Certified purity
Lot attribute
95% (white to off-white solid)
Reduces need for pre-conjugation purification.
Supplier Certificate of Analysis available.
Chemical purity Quality control Reproducibility

Recommended Procurement and Application Scenarios for 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde


Synthesis of Novel CDK-Targeting PROTAC Libraries via Reductive Amination

Building directly on its unique aldehyde handle, this compound is ideally suited for creating focused libraries of CDK-targeting PROTACs [1]. The aldehyde group provides a clean, orthogonal point for conjugating amine-functionalized CDK inhibitors, mirroring the synthesis of potent degraders like BSJ-03-204. The rigid 4-substituted piperidine spacer ensures a defined spatial presentation of the CDK ligand to the cereblon E3 ligase, a key factor in achieving potent and selective degradation of targets like CDK4/6 and CDK2/9 as demonstrated by related degraders in the class [1]. Using this precursor allows medicinal chemists to rapidly explore linker SAR for CDK degraders.

Androgen Receptor (AR) Degrader Development with a Distinct Binding Mode

For teams developing androgen receptor degraders, this compound offers a regiochemically distinct alternative to common 5-substituted thalidomide linkers. Recent patent literature highlights the use of specific 4-piperidinyl-thalidomide scaffolds in creating AR-targeting PROTACs [2]. By procuring this specific 4-substituted carbaldehyde precursor, researchers can construct degraders that may induce a different ternary complex conformation with AR and CRBN, potentially overcoming resistance or improving degradation selectivity. The aldehyde handle enables direct coupling to novel AR ligands via reductive amination, a key advantage over commercially pre-linked CRBN-AR conjugates.

Optimizing Physicochemical Properties in Oral PROTAC Candidates

The favorable computed physicochemical properties of this building block (XLogP3 of 0.4, molecular weight of 369.4 g/mol) make it a strategic choice for projects aiming to develop orally bioavailable degraders [3]. At the fragment-like stage, incorporating a building block with inherent drug-like properties helps control the overall lipophilicity and molecular weight of the final, larger PROTAC molecule. The rigid piperidine spacer also helps maintain a favorable topological polar surface area (TPSA) corridor compared to flexible, lipophilic alkyl linkers, which is a critical consideration for optimizing oral absorption and minimizing transporter-mediated efflux.

Building Targeted Protein Degradation Tool Compounds for Chemical Biology

In academic and industrial chemical biology settings, speed and efficiency in synthesizing probes are paramount. This compound enables a rapid, two-step 'mix-and-match' strategy for creating fluorescent or affinity-tagged degraders. An amine-containing tag (e.g., Bodipy, biotin) can be directly ligated to the carbaldehyde via reductive amination, without needing to first convert the CRBN ligand to an amine or activate an alcohol. This expedites the production of tool compounds for cellular target engagement studies, live-cell imaging, and proteomics pull-down experiments, providing a competitive edge in exploratory research [1].

Application
Selection Property
Validation Focus
CDK-targeting PROTAC library synthesis
Reductive amination-ready aldehyde handle; rigid 4-position exit vector
Linker SAR impact on CDK4/6 degradation potency
Androgen receptor degrader development
Regiochemically distinct 4-piperidine substitution
Ternary complex conformation with AR/CRBN
Oral PROTAC candidate optimization
Predicted drug-like properties (XLogP3 0.4, MW 369.4)
Oral absorption and efflux risk in degrader design
Chemical biology tool compound generation
Single-step conjugation to amine-tagged probes
Target engagement and proteomics assay performance
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